molecular formula C18H29N5O B5542045 2-methyl-4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine

2-methyl-4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine

Cat. No. B5542045
M. Wt: 331.5 g/mol
InChI Key: XJMLEDHNTAGNHG-UHFFFAOYSA-N
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Description

Pyrimidine derivatives are significant in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, analgesic, and antiproliferative effects. The synthesis and study of pyrimidine derivatives are crucial for developing new therapeutic agents.

Synthesis Analysis

Pyrimidine derivatives can be synthesized through various methods, including condensation reactions involving different amines and isothiocyanato compounds. These synthesis processes often involve multiple steps, including nucleophilic attack, displacement reactions, and ring closure reactions, to obtain the desired pyrimidine structure (Sondhi et al., 2007).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by NMR, FT-IR, MS, and elemental analysis. These techniques provide detailed information about the molecular framework, substituents, and the overall geometry of the compound, which are crucial for understanding its chemical behavior and interaction with biological targets.

Chemical Reactions and Properties

Pyrimidine derivatives undergo various chemical reactions, including electrophilic fluorination, nucleophilic substitution, and aminomethylation, to introduce different functional groups or modify the existing structure. These reactions significantly impact the chemical properties and biological activity of the compounds (Eskola et al., 2002).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystalline structure, are influenced by the nature and position of substituents on the pyrimidine ring. These properties are essential for drug formulation and delivery (Karczmarzyk & Malinka, 2004).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological molecules, are determined by the molecular structure of pyrimidine derivatives. Studies on these properties are crucial for understanding the mechanism of action and optimizing the therapeutic potential of these compounds (Jang et al., 2010).

Scientific Research Applications

Synthesis and Pharmacological Properties

Research has shown the importance of synthesizing pyrimidine derivatives for evaluating their potential in medical applications, such as anti-inflammatory and analgesic activities. For example, Sondhi et al. (2007) synthesized a number of pyrimidine derivatives by condensing different compounds, including pyrrolidinone, under various conditions, demonstrating their anti-inflammatory and better analgesic activities compared to standard drugs (Sondhi et al., 2007).

Antiproliferative Activity Against Human Cancer Cell Lines

Another application is in the synthesis of pyrimidine derivatives for antiproliferative activities against human cancer cell lines. Mallesha et al. (2012) reported the synthesis of new 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives, which exhibited significant antiproliferative effects, with some compounds showing potential as anticancer agents (Mallesha et al., 2012).

Inhibitors of Dipeptidyl Peptidase IV

The compound's derivatives have been studied for their potential as dipeptidyl peptidase IV inhibitors, which are important for treating type 2 diabetes. Sharma et al. (2012) examined the disposition of a dipeptidyl peptidase IV inhibitor in rats, dogs, and humans, highlighting the compound's metabolism, excretion, and pharmacokinetics (Sharma et al., 2012).

Dual Inhibition of Thymidylate Synthase and Dihydrofolate Reductase

A novel approach involves designing derivatives as potent dual inhibitors of thymidylate synthase and dihydrofolate reductase, targeting antitumor activity. Gangjee et al. (2000) synthesized a compound that showed significant in vitro and in vivo potency against these enzymes, demonstrating its potential as an antitumor agent (Gangjee et al., 2000).

properties

IUPAC Name

3-methyl-1-[4-(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N5O/c1-14(2)12-18(24)23-10-8-22(9-11-23)17-13-16(19-15(3)20-17)21-6-4-5-7-21/h13-14H,4-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJMLEDHNTAGNHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)CC(C)C)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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